molecular formula C16H15IN2O3 B4631584 ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate

Cat. No. B4631584
M. Wt: 410.21 g/mol
InChI Key: ROAVKPOVSKPRBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate and related compounds involves multiple steps, including reactions with specific reagents and conditions to achieve the desired molecular structure. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate demonstrates the complexity of synthesizing such compounds, involving elemental analyses, IR, Raman, NMR, and X-ray diffraction methods (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized using techniques such as X-ray diffraction, providing insights into the geometric parameters and vibrational frequencies. Studies on related compounds, like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined by single-crystal X-ray crystallography, help in understanding the structural aspects (I. Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound showcase its reactivity and interaction with various reagents. For example, the conversion of 2-sulfinylated 2-alkenoate esters to (2E,4E)-2,4-alkadienoate esters by pyrolysis illustrates the compound's potential for chemical transformations (R. Tanikaga et al., 1984).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of this compound under different conditions. The liquid crystalline behavior of related ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate compounds, characterized by FTIR, NMR, and XRD, reflects on the physical properties relevant to this compound as well (Hasnain Mehmood et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are vital for applications in synthesis and material science. Studies on compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlight the significance of interactions and hydrogen bonding in determining the chemical properties (Zhenfeng Zhang et al., 2011).

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives demonstrate significant interest in crystallography for studying hydrogen-bonded supramolecular structures. These molecules can link through various hydrogen bonds, forming chains, sheets, and three-dimensional frameworks. These studies provide insights into the molecular interactions and packing patterns that could be essential for designing new materials with specific properties (Portilla et al., 2007).

Optical Nonlinear Properties

Research into the optical nonlinear properties of derivatives such as Schiff base compounds synthesized from ethyl-4-amino benzoate highlights their potential in optical applications. These compounds, characterized by various spectroscopic techniques, show promising nonlinear refractive indices and optical limiting properties, making them candidates for use as optical limiters (Abdullmajed et al., 2021).

N⋯π and O⋯π Interactions

Studies on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate and related compounds reveal the importance of rare nonhydrogen bonding interactions, such as N⋯π and O⋯π, in crystal packing. These insights contribute to a deeper understanding of molecular assembly and are vital for the development of novel crystalline materials (Zhang et al., 2011).

Cooperative Motion in Polymers

Research on azo polymers, like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), explores the cooperative motion of polar side groups in amorphous polymers. This phenomenon is significant for applications in reversible optical storage, where the understanding of birefringence behavior in response to light can lead to advancements in data storage technologies (Meng et al., 1996).

Antileukemic Activity

Ureidothiazole and ureidothiadiazole derivatives, related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate, have been evaluated for their antileukemic activity against leukemia P-388 tumor system in mice. This research contributes to the medicinal chemistry field by providing a structure-activity relationship for designing more effective antileukemic agents (Zee-Cheng & Cheng, 1979).

properties

IUPAC Name

ethyl 4-[(2-iodophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVKPOVSKPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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